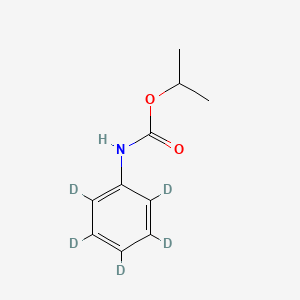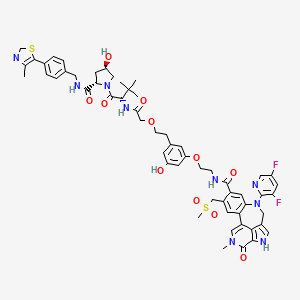
Treprostinil-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Treprostinil-d9 is a deuterated form of treprostinil, a synthetic analogue of prostacyclin. Treprostinil is primarily used as a vasodilator for the treatment of pulmonary arterial hypertension. The deuterated version, this compound, contains nine deuterium atoms, which can enhance the metabolic stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-d9 involves multiple steps, including the incorporation of deuterium atoms. The key steps in the synthesis include:
Claisen Rearrangement: This reaction is performed in a plug flow reactor, which improves yields and selectivity.
Pauson-Khand Reaction: This catalytic reaction uses cobalt carbonyl and carbon monoxide to form an advanced intermediate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Treprostinil-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Treprostinil-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry due to its deuterium labeling.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential in treating various cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mecanismo De Acción
Treprostinil-d9 exerts its effects by promoting the vasodilation of pulmonary and systemic arterial vascular beds. It inhibits platelet aggregation and reduces pulmonary artery pressure. The primary molecular targets include prostacyclin receptors, which mediate the vasodilatory effects. The pathways involved include the cyclic adenosine monophosphate (cAMP) pathway, which leads to smooth muscle relaxation .
Comparación Con Compuestos Similares
Epoprostenol: Another prostacyclin analogue used for pulmonary arterial hypertension.
Iloprost: A synthetic analogue with similar vasodilatory effects.
Beraprost: An oral prostacyclin analogue.
Uniqueness of Treprostinil-d9: this compound is unique due to its enhanced metabolic stability provided by the deuterium atoms. This stability can lead to longer-lasting effects and potentially fewer side effects compared to non-deuterated analogues .
Propiedades
Fórmula molecular |
C23H34O5 |
|---|---|
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i1D3,2D2,3D2,4D2 |
Clave InChI |
PAJMKGZZBBTTOY-XZIXYHAKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
SMILES canónico |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)

